molecular formula C7H13NO3 B1393234 ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid CAS No. 1354000-55-7

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Cat. No. B1393234
M. Wt: 159.18 g/mol
InChI Key: FVWNVXIYNYGOAS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical contexts .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .

Scientific Research Applications

1. Neurological Applications

(S)-3-Hydroxy-piperidin-1-yl-acetic acid and its derivatives have been explored for their neurological applications. In a study, a compound modulating the AMPA receptor, related to (S)-3-Hydroxy-piperidin-1-yl-acetic acid, was utilized as a single agent for the treatment of schizophrenia. This study aimed to explore the effects of the compound on psychosis and cognition but concluded that the doses tested did not yield significant effects (Marenco et al., 2002).

2. Metabolic Study and Toxicology

The compound's derivatives have been involved in metabolic and toxicological studies. For instance, a research study focused on the metabolites of 3-MeO-PCP, a compound from the phencyclidine family, related to (S)-3-Hydroxy-piperidin-1-yl-acetic acid. This study provided insights into the detection of these metabolites in human urine and their implications in forensic toxicology (Ameline et al., 2018).

3. Investigation of Metabolic Disorders

The compound's derivatives have been used to investigate metabolic disorders. A study identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of individuals, along with the compound hawkinsin, to explore a postulated defect in the 4-hydroxyphenylpyruvate dioxygenase enzyme (Niederwieser et al., 1978).

4. Dermatological Research

Related compounds, particularly alpha‐hydroxy acids, have been used in dermatological research. A study investigated the effects of these acids, including glycolic and lactic acids, on human skin, particularly for rejuvenating photo‐aged skin (Yamamoto et al., 2006).

5. Olfactory Research

Compounds related to (S)-3-Hydroxy-piperidin-1-yl-acetic acid have been used in olfactory research. A study examined the odor detection of mixtures of carboxylic acids and coffee aroma compounds, focusing on the relationship between detection probabilities for mixtures and their unmixed components (Miyazawa et al., 2009).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, areas where more research is needed, or new methods of synthesis .

properties

IUPAC Name

2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVXIYNYGOAS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Reactant of Route 3
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Reactant of Route 4
Reactant of Route 4
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.